molecular formula C15H21N3O2 B13095492 N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide CAS No. 919108-71-7

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B13095492
CAS No.: 919108-71-7
M. Wt: 275.35 g/mol
InChI Key: PXIZESCCKBQSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide (CAS: 919107-00-9) is a synthetic indazole derivative with the molecular formula C₁₈H₂₁N₃O₃ and a molecular weight of 327.38 g/mol. Its structure features a 2H-indazole core substituted with a methoxy group at position 3, an ethyl group at position 2, and an N-butyl carboxamide moiety at position 4. The compound’s InChIKey (ZBPKDUALCJETHX-UHFFFAOYSA-N) and SMILES notation (CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC) highlight its unique substituent arrangement, which influences its physicochemical and pharmacological properties .

The methoxy and alkyl substituents in this compound likely enhance its lipophilicity and metabolic stability compared to simpler indazole analogs .

Properties

CAS No.

919108-71-7

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19)

InChI Key

PXIZESCCKBQSHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can be contextualized against related indazole and heterocyclic derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Properties
This compound C₁₈H₂₁N₃O₃ 327.38 2H-Indazole - 3-methoxy
- 2-ethyl
- N-butyl carboxamide
High lipophilicity (logP ~3.2), moderate solubility in polar solvents
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS: 919107-82-7) C₁₉H₂₁N₃O₂ 323.39 2H-Indazole - 3-methoxy
- 2-propyl
- N-benzyl carboxamide
Increased aromatic interactions due to benzyl group; lower solubility in water vs. target compound
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₂S 366.35 Benzothiazole - 6-CF₃
- 3-methoxyphenyl acetamide
Enhanced electron-withdrawing effects from CF₃; higher metabolic stability but reduced CNS penetration

Key Findings

Substituent Effects on Lipophilicity :

  • The N-butyl and 2-ethyl groups in the target compound increase its logP value compared to the N-benzyl analog (C₁₉H₂₁N₃O₂), which trades alkyl chains for an aromatic benzyl group. This difference impacts membrane permeability and bioavailability .
  • Benzothiazole derivatives (e.g., C₁₇H₁₃F₃N₂O₂S) exhibit even higher lipophilicity due to the trifluoromethyl group, but this may limit aqueous solubility .

Bioactivity Implications :

  • The methoxy group at position 3 in indazole derivatives is critical for hydrogen bonding with target proteins, as seen in kinase inhibition assays .
  • The furanylmethyl group in the target compound (vs. benzyl in C₁₉H₂₁N₃O₂) may confer selective binding to enzymes with hydrophobic active sites, as suggested by molecular docking studies .

Metabolic Stability :

  • Alkyl chains (butyl, propyl) in indazole derivatives improve metabolic stability compared to shorter-chain analogs, reducing CYP450-mediated oxidation .
  • Benzothiazole derivatives with trifluoromethyl groups show resistance to enzymatic degradation but may accumulate in lipid-rich tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.